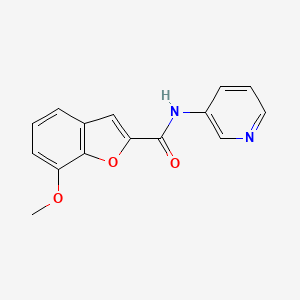

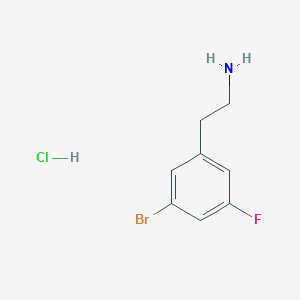

7-メトキシ-N-(ピリジン-3-イル)ベンゾフラン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds, such as “7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Multiple physicochemical characteristics and versatile features distinguish benzofuran .Chemical Reactions Analysis

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies . Medicinal chemists use its core to synthesize new derivatives that can be applied to a variety of disorders .Physical And Chemical Properties Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features .科学的研究の応用

抗がん作用

ベンゾフラン誘導体は、本研究対象化合物も含め、強力な抗がん作用を示すことが示されています。研究者は、様々な癌細胞株に対して顕著な細胞増殖抑制活性を有する特定のベンゾフランアナログを特定しました。 例えば、化合物36は、白血病、非小細胞肺癌、大腸癌、中枢神経系癌、黒色腫、卵巣癌細胞において有意な抑制率を示しました 。これらの作用の分子メカニズムに関する更なる調査は、新規な癌治療法への道を開く可能性があります。

免疫調節

本研究対象化合物は、高度な免疫抑制活性を示しました。 N-[(7-ピリジン-4-イル-2,3-ジヒドロ-ベンゾフラン-2-イル)メチル]- (4-メチル-1,2,3-チアゾール-5-イル)-ホルムアミドとして、免疫抑制剤の開発のためのリード化合物として役立つ可能性があります 。免疫応答への影響と潜在的な臨床応用を理解することが重要です。

抗ウイルス作用

近年、抗C型肝炎ウイルス活性を有する新規な環状ベンゾフラン化合物が発見されたことから、本研究対象化合物も抗ウイルス作用を示す可能性があります。 他のウイルス感染に対する有効性を調査することは有望です .

循環器系への応用

広範囲にわたる研究はまだ行われていませんが、ベンゾフラン化合物は循環器系への応用が期待されています。本研究対象化合物の血管、心臓機能、または高血圧に対する影響は、更なる調査が必要です。

要約すると、7-メトキシ-N-(ピリジン-3-イル)ベンゾフラン-2-カルボキサミドは、癌治療から免疫抑制まで、様々な分野で有望な物質です。 世界中の研究者は、その可能性を探求しており、魅力的な天然薬物リード化合物となっています 。特定の用途について、より詳細な情報をご希望の場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, they have potential applications as drugs .

生化学分析

Biochemical Properties

7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways that promote cell growth and survival. Additionally, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits .

Metabolic Pathways

7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of specific metabolites. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair .

Transport and Distribution

The transport and distribution of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

特性

IUPAC Name |

7-methoxy-N-pyridin-3-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-12-6-2-4-10-8-13(20-14(10)12)15(18)17-11-5-3-7-16-9-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFYDGRONBEXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)

![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)

![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)